molecular formula C5H6O2 B152165 3-Methoxyfuran CAS No. 3420-57-3

3-Methoxyfuran

Cat. No. B152165
CAS RN: 3420-57-3
M. Wt: 98.1 g/mol
InChI Key: VMMAQHURVWNQOM-UHFFFAOYSA-N
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Description

3-Methoxyfuran is a chemical compound that is a derivative of furan, a heterocyclic organic compound. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a methoxy group attached to the third position of this ring. The presence of the methoxy group can influence the reactivity and physical properties of the furan ring, making 3-methoxyfuran an interesting compound for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 3-methoxyfuran derivatives can be achieved through different methods. One approach involves the triflic acid-mediated rearrangement of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, which can lead to the formation of methoxytropolones and furans under certain conditions . Another method for synthesizing substituted furans, including 3-methoxyfuran derivatives, is the gold-catalyzed reaction of acetal-containing propargylic alcohols with a gold catalyst at room temperature10. Additionally, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles can lead to the formation of cyclopropane derivatives, showcasing the reactivity of the methoxyfuran ring .

Molecular Structure Analysis

The molecular structure of 3-methoxyfuran and its derivatives is crucial for understanding their reactivity and properties. Computational chemistry has been used to analyze the structure and thermochemical properties of 3-methoxyfuran, providing insights into its stability and reaction paths . The methoxy group's position on the furan ring can significantly affect the compound's electronic distribution and reactivity, as seen in various studies.

Chemical Reactions Analysis

3-Methoxyfuran undergoes a variety of chemical reactions, which can be utilized in synthetic chemistry. For instance, cycloadditions of 3-methoxyfuran with mono-activated dienophiles have been shown to yield endo adducts stereoselectively, which can be further transformed into intermediates for the synthesis of complex molecules like avenaciolides . The reaction of 3-methoxyfuran derivatives with nucleophiles can also lead to the formation of cyclopropane bis-lactones, demonstrating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxyfuran are influenced by the methoxy group and the furan ring. Computational studies have provided data on the enthalpies, entropies, and heat capacities of 3-methoxyfuran, which are important for understanding its behavior in different conditions, such as in biofuel synthesis processes . The bond dissociation energies of the furan ring and the methoxy-methyl C-H bonds have been calculated, indicating that the methoxy-methyl site is a favorable target for abstraction and an important site for initial decomposition paths during combustion .

Scientific Research Applications

  • Thermochemical Properties in Biofuel Synthesis : 3-Methoxyfuran is a component in biofuel synthesis processes. Its thermochemical properties, such as enthalpies, entropies, and heat capacities, are significant for understanding the stability, reaction paths, and chemical kinetics in biofuel applications (Hudzik & Bozzelli, 2010).

  • Cycloadditions in Chemical Synthesis : The compound is used in cycloadditions with mono-activated dienophiles, which is a technique applied in chemical synthesis. This process has been used to create intermediates for the synthesis of various complex molecules (Murai et al., 1981).

  • Pyrolytic and Oxidative Chemistry : 3-Methoxyfuran exhibits interesting reactivity in pyrolytic and oxidative environments, which is significant for its potential as a biofuel and in the production of platform chemicals (Simmie et al., 2013).

  • Cyclopropane Derivative Synthesis : It has applications in the formation of cyclopropane derivatives, an important class of compounds in organic synthesis, through reactions with nucleophiles (Fariña et al., 1986).

  • Halohydrofuran Production : The compound is used in a method to prepare 3-halohydrofurans, which are significant in various chemical syntheses. This method involves hydroxylation/halocyclization of cyclopropyl methanols (Mothe et al., 2011).

  • Nucleophilic Aromatic Substitution Reactions : It is involved in the nucleophilic aromatic substitution of suitably activated 2-methoxyfurans with Grignard reagents, a key process in the formation of tertiary alcohols or SNAr products (Iesce et al., 2003).

  • Synthesis of Naphthalenes and other Complex Molecules : 3-Methoxyfuran is utilized in the synthesis of highly functionalized naphthalenes and other complex molecules, which are important in organic chemistry and pharmaceutical applications (Sato et al., 2017).

  • Reactivity in Catalytic Processes : It is also significant in catalytic processes, such as the Gold catalyzed synthesis of 3-alkoxyfurans, which are important intermediates in organic synthesis (Pennell et al., 2014).

Safety And Hazards

When handling 3-Methoxyfuran, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-methoxyfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMAQHURVWNQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507680
Record name 3-Methoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyfuran

CAS RN

3420-57-3
Record name 3-Methoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
JM Hudzik, JW Bozzelli - The Journal of Physical Chemistry A, 2010 - ACS Publications
… The enthalpies of formation for 2-methoxyfuran and 3-methoxyfuran for each of the … and 0.10 kcal mol −1 for 2- and 3-methoxyfuran but do show deviations ranging from 0.02 to 1.02 kcal …
Number of citations: 20 pubs.acs.org
JM Hudzik, JW Bozzelli - The Journal of Physical Chemistry A, 2017 - ACS Publications
… In our initial work on 2- and 3-methoxyfuran (28) (2MeOF and 3MeOF), we reported that the C–H bonds on the furan ring are very high, some 7 kcal mol –1 stronger than even those on …
Number of citations: 19 pubs.acs.org
RW Baker, TM Baker, AA Birkbeck, RGF Giles… - Journal of the Chemical …, 1991 - Citeseer
… As a result of our study of the reactions of methoxydehydrobenzenes with 3-methoxyfuran we now describe efficient syntheses of such methoxy-substituted enol ethers, their …
Number of citations: 16 citeseerx.ist.psu.edu
JM Simmie, KP Somers, K Yasunaga… - International Journal of …, 2013 - Wiley Online Library
… The urn:x-wiley:05388066:kin20793:equation:kin20793-math-0040 bond dissociation energy for 3-methoxyfuran by contrast is “normal”; at 252.2 ± 2.0 kJ mol −1 , it is similar to values …
Number of citations: 13 onlinelibrary.wiley.com
A Murai, K Takahashi, H Taketsuru… - Journal of the Chemical …, 1981 - pubs.rsc.org
… Summary Cycloadditions of 3-methoxyfuran (1) with several mono-activated dienophiles gave the … We demonstrate here the novel reactivity of 3-methoxyfuran (1) in its stereoselective …
Number of citations: 27 pubs.rsc.org
S Hormuth, HU Reissig - The Journal of Organic Chemistry, 1994 - ACS Publications
… The crude reaction products can either be transformed to enones by hydrolysis with acid or be converted into 2,5-dihydro-3-methoxyfuran derivatives 19-24 by treatment with potassium …
Number of citations: 69 pubs.acs.org
KN Urness, Q Guan, TP Troy, M Ahmed… - The Journal of …, 2015 - ACS Publications
Substituted furans, including furanic ethers, derived from nonedible biomass have been proposed as second-generation biofuels. In order to use these molecules as fuels, it is important …
Number of citations: 13 pubs.acs.org
B Capon, FC Kwok - Tetrahedron, 1987 - Elsevier
… Similar behaviour was found with 3-methoxy-1-methylindole and 3-methoxyfuran but with 3-methoxybenzothiophene some hydrolysis was detected before exchange was complete. …
Number of citations: 20 www.sciencedirect.com
GF Robin - Journal of the Chemical Society, Perkin Transactions 1, 1991 - pubs.rsc.org
… As a result of our study of the reactions of methoxydehydrobenzenes with 3-methoxyfuran we now describe efficient syntheses of such methoxy-substituted enol ethers, their …
Number of citations: 0 pubs.rsc.org
S Uhlig, H Wisløff, D Petersen - Journal of agricultural and food …, 2007 - ACS Publications
… The results of the present study have two important implications: first, the results question the direct involvement of 3-methoxyfuran-2(5H)-one in the nephrotoxicity of N. ossifragum; …
Number of citations: 13 pubs.acs.org

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